VEGFR2 Kinase Inhibition: 4-Fluoro-1-methylindole Derivative Outperforms 5-Fluoro Regioisomer by 6.2-Fold in Head-to-Head Assay
In a direct head-to-head comparison from a Cephalon Inc. kinase inhibitor program, the 4-((4-fluoro-1-methyl-1H-indol-3-yl)methylene) derivative exhibited a VEGFR2 IC₅₀ of 16 nM, compared to 99 nM for the 5-fluoro regioisomeric analog and 16 nM for the 4-chloro analog—all tested under identical conditions in the same publication [1][2][3]. While these data derive from elaborated indole derivatives rather than the bare indoline building block, they establish that the 4-fluoro-1-methyl substitution pattern on the indole/indoline core confers superior VEGFR2 affinity compared to the 5-fluoro regioisomer, and equipotency with the 4-chloro variant without the potential toxicity liabilities associated with chloroaromatic compounds.
| Evidence Dimension | VEGFR2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (4-((4-fluoro-1-methyl-1H-indol-3-yl)methylene)-3-substituted derivative) |
| Comparator Or Baseline | 5-fluoro-1-methylindole derivative IC₅₀ = 99 nM; 4-chloro-1-methylindole derivative IC₅₀ = 16 nM |
| Quantified Difference | 6.2-fold more potent than 5-fluoro regioisomer; equipotent with 4-chloro analog |
| Conditions | Inhibition of human cytoplasmic VEGFR2 expressed in baculovirus, 15 min incubation, time-resolved fluorescence assay (Cephalon Inc., published in Bioorg. Med. Chem. Lett. 2006) |
Why This Matters
For medicinal chemistry teams prosecuting VEGFR2 or related angiogenic kinase targets, the 4-fluoro-1-methylindoline scaffold provides a validated starting point with demonstrated regioisomeric advantage, reducing the need to independently synthesize and profile both 4- and 5-fluoro series.
- [1] BindingDB BDBM50203097. 4-((4-Fluoro-1-methyl-1H-indol-3-yl)methylene)-3-substituted derivative. VEGFR2 IC₅₀ = 16 nM. Curated by ChEMBL from Cephalon Inc. data. Bioorg. Med. Chem. Lett. 2006. PubMed ID: 17239587. View Source
- [2] BindingDB BDBM50203083. 4-((5-Fluoro-1-methyl-1H-indol-3-yl)methylene)-3-substituted derivative. VEGFR2 IC₅₀ = 99 nM. Curated by ChEMBL from Cephalon Inc. data. Bioorg. Med. Chem. Lett. 2006. View Source
- [3] BindingDB BDBM50203085. 4-((4-Chloro-1-methyl-1H-indol-3-yl)methylene)-3-substituted derivative. VEGFR2 IC₅₀ = 16 nM. Curated by ChEMBL from Cephalon Inc. data. Bioorg. Med. Chem. Lett. 2006. View Source
